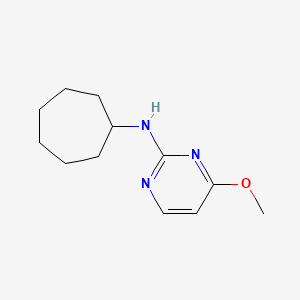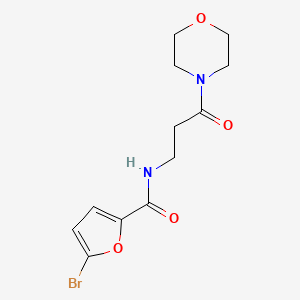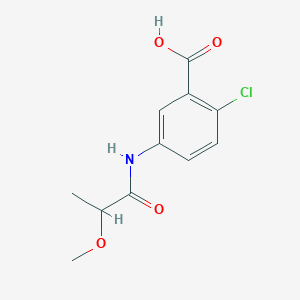
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of the enzyme tankyrase, which plays a crucial role in the regulation of the Wnt signaling pathway. This pathway is involved in many important biological processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide inhibits the activity of tankyrase by binding to its catalytic domain. Tankyrase is involved in the poly-ADP-ribosylation of target proteins, including axin and TRF1, which are important regulators of the Wnt signaling pathway and telomere maintenance, respectively. By inhibiting tankyrase, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide prevents the poly-ADP-ribosylation of these target proteins, leading to their stabilization and subsequent inhibition of the Wnt signaling pathway and telomere maintenance.
Biochemical and Physiological Effects:
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of tankyrase by N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide leads to the stabilization of axin, which in turn inhibits the Wnt signaling pathway. This has potential applications in the treatment of cancer, as the Wnt pathway is often dysregulated in cancer cells. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to inhibit telomere elongation, which could have implications for the treatment of diseases associated with telomere dysfunction, such as dyskeratosis congenita and idiopathic pulmonary fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide is its specificity for tankyrase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to be effective in a variety of cell types and animal models, indicating its potential usefulness in a wide range of research applications. However, one limitation of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of tankyrase in vivo.
Zukünftige Richtungen
There are many potential future directions for research on N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide. One area of interest is the development of more potent and selective tankyrase inhibitors, which could have even greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the effects of tankyrase inhibition on telomere maintenance and stem cell differentiation. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide, which could help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide involves several steps, starting with the reaction of 4-bromo-1-methyl-2-nitrobenzene with n-butyl lithium to form the corresponding lithium salt. This is then reacted with 2-bromo-5-methylthiophene-3-carboxylic acid to give the desired product, which is subsequently treated with sulfamide to form the sulfamoyl derivative. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been widely used in scientific research to study the role of tankyrase in various biological processes. It has been shown to inhibit the Wnt signaling pathway, which is involved in the development of many types of cancer. N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has also been used to investigate the role of tankyrase in telomere maintenance, which is important for the stability of chromosomes and the prevention of genomic instability. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been used to study the effects of tankyrase inhibition on the differentiation of stem cells, which has potential applications in regenerative medicine.
Eigenschaften
IUPAC Name |
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-6(2)12-10(13)8-5-9(7(3)16-8)17(11,14)15/h5-6H,4H2,1-3H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALAARZJFWXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(S1)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)

![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)



![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)

![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)